molecular formula C20H23BrN2O3S B14984466 N-(4-bromophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(4-bromophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14984466
M. Wt: 451.4 g/mol
InChI Key: OSXBWRHLECJTCH-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenyl group, a methylphenyl group, and a piperidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the bromophenyl and methylphenyl groups. Common reagents used in the synthesis include bromobenzene, methylbenzene, and piperidine. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The bromophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(4-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in studies involving reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for the treatment of various diseases. Its unique chemical structure makes it a promising candidate for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-BROMOPHENYL)-4-METHOXYBENZENAMIDE
  • N-(4-BROMOPHENYL)-3-METHOXYBENZENAMIDE
  • 4-BROMOPHENYLACETIC ACID

Comparison: Compared to similar compounds, N-(4-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the piperidine ring and the methanesulfonyl group. These structural features contribute to its distinct chemical properties and potential applications. The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H23BrN2O3S

Molecular Weight

451.4 g/mol

IUPAC Name

N-(4-bromophenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H23BrN2O3S/c1-15-2-4-16(5-3-15)14-27(25,26)23-12-10-17(11-13-23)20(24)22-19-8-6-18(21)7-9-19/h2-9,17H,10-14H2,1H3,(H,22,24)

InChI Key

OSXBWRHLECJTCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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